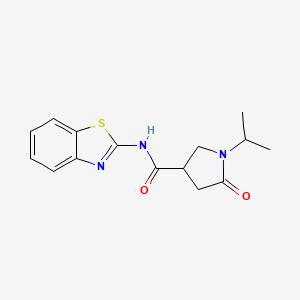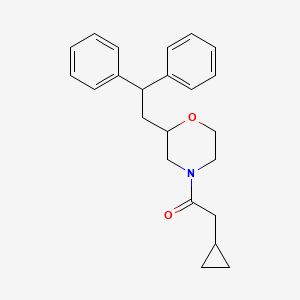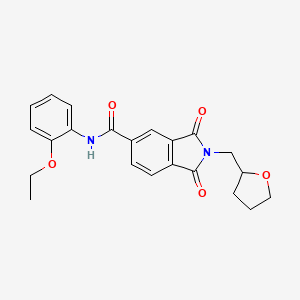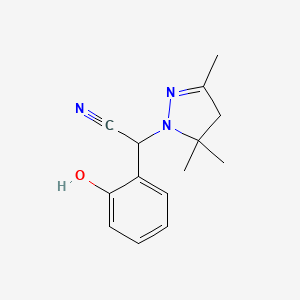![molecular formula C18H20N2O4 B4008095 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008095.png)
2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroaniline with 2-bromo-4-(butan-2-yl)phenol in the presence of a base to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-[4-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide can be compared with other phenoxy acetamide derivatives, such as:
- 2-[4-(tert-butyl)phenoxy]-N-(2-nitrophenyl)acetamide
- 2-[4-(methyl)phenoxy]-N-(2-nitrophenyl)acetamide
- 2-[4-(ethyl)phenoxy]-N-(2-nitrophenyl)acetamide
These compounds share similar chemical structures but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(21)19-16-6-4-5-7-17(16)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFOBDKLSZORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)
![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)
![3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4008033.png)


![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4008064.png)


![Ethyl 4-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B4008084.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate (non-preferred name)](/img/structure/B4008109.png)
